Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride
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Overview
Description
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride is a complex organic compound with a unique structure that combines a benzodiazole core with decyloxy, oxoethyl, phenoxymethyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decyloxy Group: This step involves the alkylation of the benzodiazole core with a decyloxy-containing reagent.
Addition of the Oxoethyl Group: This can be done through an acylation reaction using an oxoethyl-containing reagent.
Attachment of the Phenoxymethyl Group: This step involves the reaction of the intermediate with a phenoxymethyl-containing reagent.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole core to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium bromide
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium iodide
Uniqueness
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H37N2O3+ |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate |
InChI |
InChI=1S/C27H37N2O3/c1-3-4-5-6-7-8-9-15-20-31-27(30)21-29-25-19-14-13-18-24(25)28(2)26(29)22-32-23-16-11-10-12-17-23/h10-14,16-19H,3-9,15,20-22H2,1-2H3/q+1 |
InChI Key |
FENPNARKWLPXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3)C |
Origin of Product |
United States |
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